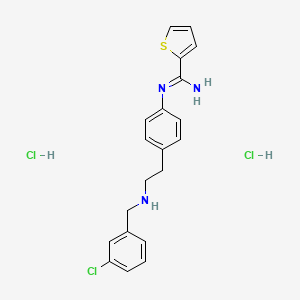

ARL 17477 dihydrochloride

Übersicht

Beschreibung

ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . It has been used in many preclinical studies since its initial discovery .

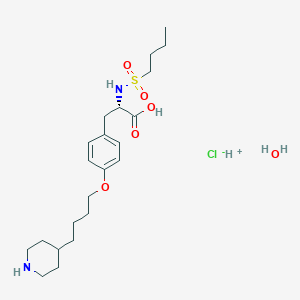

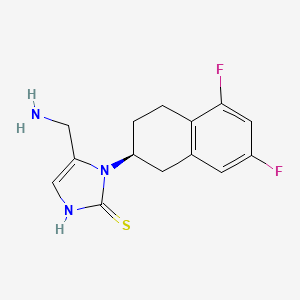

Molecular Structure Analysis

The molecular formula of ARL 17477 dihydrochloride is C20H20ClN3S.2HCl . It has a molecular weight of 442.83 g/mol .Physical And Chemical Properties Analysis

ARL 17477 dihydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

Inhibition of Neuronal Nitric Oxide Synthase (NOS1)

ARL-17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1), which catalyzes the conversion of L-arginine to NO in neural tissue . The IC50 against rat NOS1 is 35 nM, and it has 100-fold selectivity over endothelial and inducible isoforms .

Treatment for Stroke and Traumatic Brain Injury

Since its initial discovery in the 1990s, ARL-17477 has been widely used as a treatment for stroke and traumatic brain injury in preclinical animal models . It penetrates the brain, reduces infarct size, and reduces cerebral blood flow in several different rodent models of ischemic brain injury .

Cancer Research

ARL-17477 exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents cancer growth in vitro and in vivo . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .

Inhibition of Autophagy-Lysosomal System

ARL-17477 inhibits the autophagy-lysosomal system at the level of lysosomal fusion, which is suggested as an underlying anticancer mechanism . It induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .

Cell Signaling Studies

ARL-17477 dihydrochloride hydrate may be used in cell signaling studies . It has been used as a standard NOS1 inhibitor in vitro and in vivo .

Potential Cancer Therapeutic

ARL-17477 is a dual inhibitor of NOS1 and the autophagy-lysosomal system that could potentially be used as a cancer therapeutic . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .

Wirkmechanismus

Target of Action

ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .

Mode of Action

ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .

Biochemical Pathways

ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .

Pharmacokinetics

ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

Result of Action

ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .

Action Environment

The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXBYIKSUDXMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ARL 17477 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

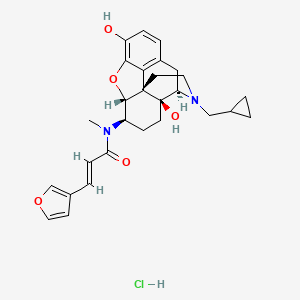

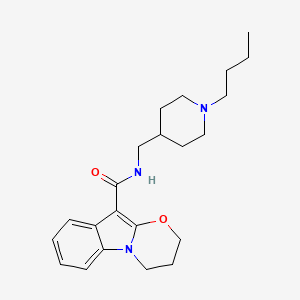

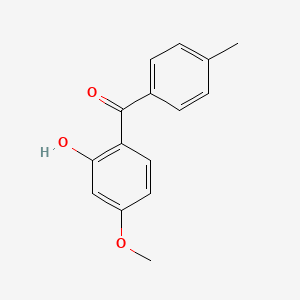

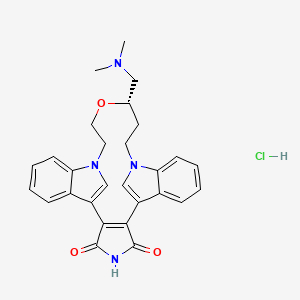

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.